
4-Bromo-3-fluorobenzaldehyde
Descripción general
Descripción
4-Bromo-3-fluorobenzaldehyde is an organic compound with the empirical formula C7H4BrFO . It has a molecular weight of 203.01 . It is used in various chemical reactions and has applications in research and development .
Synthesis Analysis
A synthetic method of 3-bromo-4-fluorobenzaldehyde involves dissolving 1 mol of 4-fluorobenzaldehyde in 160mL of dichloromethane to obtain solution A. Then, 1 mol of sodium bromide is dissolved in 90 mL of pure water, and 90 mL of 35% hydrochloric acid is added under stirring to obtain solution B .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluorobenzaldehyde can be represented by the SMILES string Fc1cc(C=O)ccc1Br . This indicates that the molecule consists of a benzene ring with a bromine atom and a fluorine atom attached to adjacent carbon atoms, and a formyl group (C=O) attached to the carbon atom next to the bromine atom .
Chemical Reactions Analysis
4-Bromo-3-fluorobenzaldehyde has been used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine . It has also been used in the synthesis of Schiff bases of 4-nitroaniline/ 2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline via ultrasound irradiation method .
Physical And Chemical Properties Analysis
4-Bromo-3-fluorobenzaldehyde is a powder with a melting point of 55-59 °C . It has a density of 1.7±0.1 g/cm3 and a boiling point of 240.2±25.0 °C at 760 mmHg . The compound has a molar refractivity of 40.7±0.3 cm3 .
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
4-Bromo-3-fluorobenzaldehyde is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine , which is a compound that could have potential applications in pharmaceuticals and agrochemicals.
Preparation of Schiff Bases
This compound is also utilized in the preparation of Schiff bases through an ultrasound irradiation method. Schiff bases have a wide range of applications including as ligands in coordination chemistry and as intermediates in organic synthesis .
Catalyst in Manufacturing Processes
A patent describes the use of 4-Bromo-3-fluorobenzaldehyde in a manufacturing process with zinc bromide as a catalyst . This suggests its role in facilitating chemical reactions in industrial settings.
Building Block for Organic Synthesis
The unique properties of 4-Bromo-3-fluorobenzaldehyde, stemming from the presence of both bromine and fluorine atoms, make it a versatile building block for organic synthesis . The bromine atom acts as a powerful electron-withdrawing group that can modulate the reactivity and stability of molecules.
MilliporeSigma - 3-Bromo-4-fluorobenzaldehyde MilliporeSigma - Applications Google Patents - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde NBINNO - 4-Bromo-3-fluorobenzaldehyde: A Versatile Building Block for Organic Synthesis
Safety and Hazards
4-Bromo-3-fluorobenzaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Bromo-3-fluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
The bromine atom in 4-Bromo-3-fluorobenzaldehyde is an electrophilic reagent. It can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . For example, it can react with organoboronic acids, Grignard reagents (organolithium compounds), etc., for new carbon-carbon bond formation . These types of reactions can be used to synthesize complex organic molecules, such as drug molecules and natural products .
Pharmacokinetics
The pharmacokinetic properties of 4-Bromo-3-fluorobenzaldehyde include high gastrointestinal absorption and it is BBB permeant . The skin permeation log Kp is -5.99 cm/s . The lipophilicity log Po/w (iLOGP) is 1.69 . The consensus log Po/w is 2.48 . The solubility is 0.287 mg/ml or 0.00141 mol/l .
Result of Action
Given its role as a biochemical reagent, it is likely that its effects would largely depend on the specific context of its use in life science related research .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-fluorobenzaldehyde. It should be handled under inert gas and protected from moisture . It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed . It should also be kept under nitrogen . It is incompatible with strong oxidizing agents .
Propiedades
IUPAC Name |
4-bromo-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHUROFMIMHWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382645 | |
| Record name | 4-Bromo-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzaldehyde | |
CAS RN |
133059-43-5 | |
| Record name | 4-Bromo-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromo-3-fluorobenzaldehyde in the synthesis of imidazolylpyrimidine derivatives, and how does this relate to potential Alzheimer's disease treatment?
A1: 4-Bromo-3-fluorobenzaldehyde serves as a key building block in the synthesis of imidazolylpyrimidine derivatives. [] Specifically, it undergoes a reductive amination reaction with (S)-3-methylmorpholine. This step is crucial for incorporating the 4-bromo-3-fluorophenyl moiety into the final imidazolylpyrimidine structure. [] These derivatives are being investigated for their potential in treating Alzheimer's disease due to their inhibitory activity against glycogen synthase kinase 3 (GSK3), an enzyme implicated in the progression of the disease. []
Q2: Can you elaborate on the analytical techniques used to characterize 4-Bromo-3-fluorobenzaldehyde and differentiate it from its regioisomers?
A2: While the provided abstracts don't specify the exact analytical methods used, gas chromatography (GC) techniques, including both one-dimensional and two-dimensional GC, are highlighted as effective tools for analyzing 4-Bromo-3-fluorobenzaldehyde and separating it from its regioisomers. [] These techniques are particularly suitable for separating and identifying different isomers based on their varying interactions with the stationary phase of the GC column.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

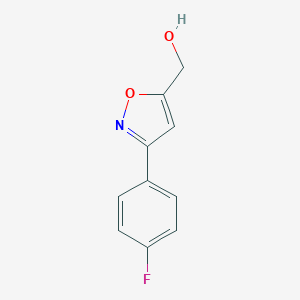
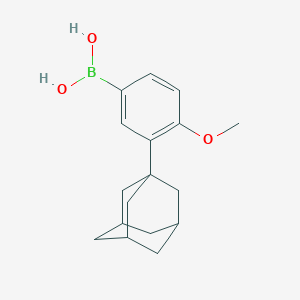
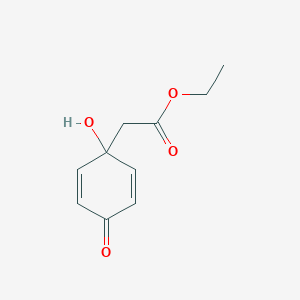
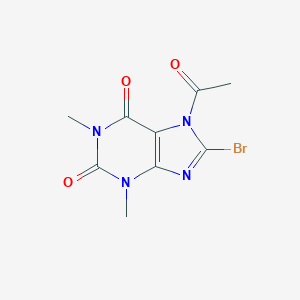


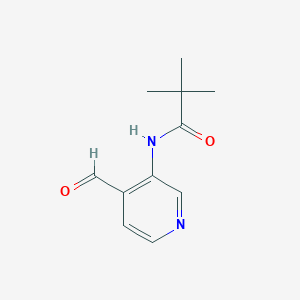
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
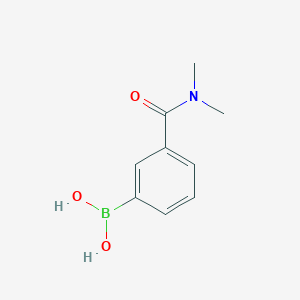


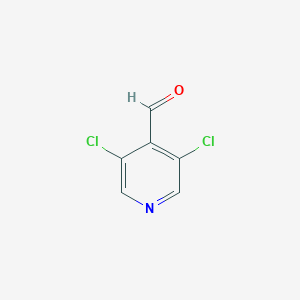
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)